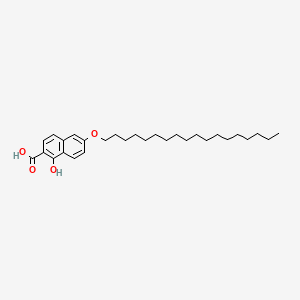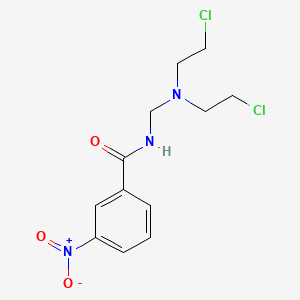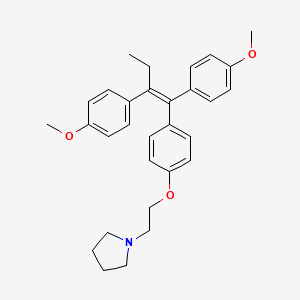
Dinonylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonylphosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two nonyl groups and a hydroxyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinonylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of nonyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + 2 \text{HCl} ] [ (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + \text{H}_2\text{O} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{POH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Dinonylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Dinonylphosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and extraction agents for metal ions.
Mechanism of Action
The mechanism by which dinonylphosphinic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.
Comparison with Similar Compounds
Dinonylphosphinic acid can be compared with other phosphinic acids such as:
- Diphenylphosphinic acid
- Dibutylphosphinic acid
- Diethylphosphinic acid
Uniqueness: this compound is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to shorter-chain phosphinic acids.
Properties
CAS No. |
38021-01-1 |
|---|---|
Molecular Formula |
C18H39O2P |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
di(nonyl)phosphinic acid |
InChI |
InChI=1S/C18H39O2P/c1-3-5-7-9-11-13-15-17-21(19,20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20) |
InChI Key |
NNPWWKQUTCVLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCP(=O)(CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)

![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)

![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)

